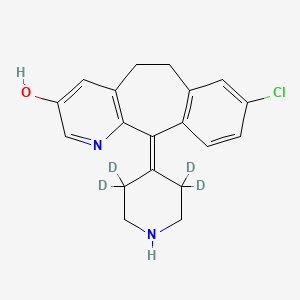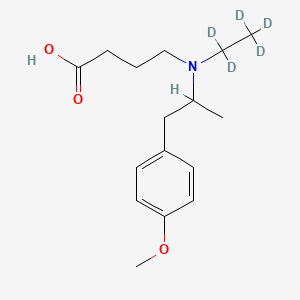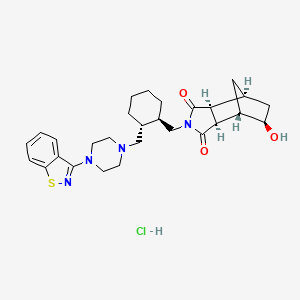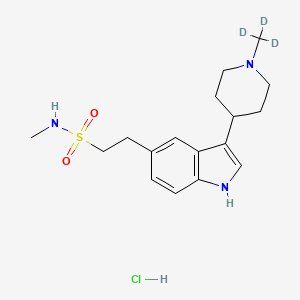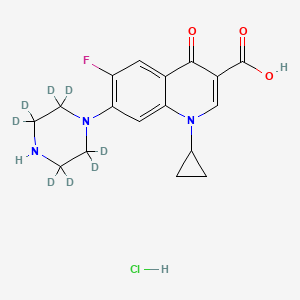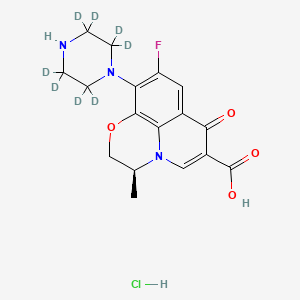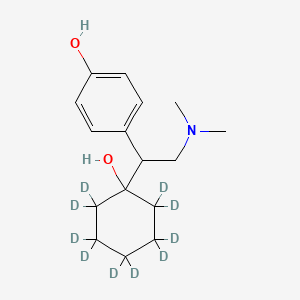
D,L-O-Desmethyl Venlafaxine-d10
Übersicht
Beschreibung
D,L-O-Desmethyl Venlafaxine-d10, also known as O-Desmethylvenlafaxine-D10, is a stable isotope labelled metabolite . It is a derivative of Venlafaxine , which is a member of the SNRI class of antidepressants . The molecular formula of this compound is C16 2H10 H15 N O2 and it has a molecular weight of 273.44 .
Synthesis Analysis
The synthesis of Desvenlafaxine (O-desmethylvenlafaxine), the major active metabolite of Venlafaxine, involves the deprotonation of the amide with butyllithium, followed by condensation with cyclohexanone to give a b-hydroxyamide intermediate. This intermediate is then reduced with alane, and debenzylated using palladium on carbon and 1,4-cyclohexadiene .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula, C16 2H10 H15 N O2 . This indicates that it contains 16 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
As a metabolite of Venlafaxine, this compound is likely to undergo similar chemical reactions. Venlafaxine is known to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine more potently than dopamine .Wissenschaftliche Forschungsanwendungen
Pharmakokinetische Charakterisierung
D,L-O-Desmethyl Venlafaxine-d10: wird in pharmakokinetischen Studien eingesetzt, um das Verhalten des Arzneimittels im Körper zu verstehen. Es dient als markierter interner Standard zur Quantifizierung des Muttermedikaments und seiner Metaboliten in biologischen Proben {svg_1}. Dies ist entscheidend für die Entwicklung von Darreichungsformen und das Verständnis der Absorptions-, Distributions-, Metabolismus- und Ausscheidungs (ADME)-Eigenschaften des Arzneimittels.
Arzneimittelentwicklung und Präzisionsdosierung
Die Verbindung ist ein wichtiges Werkzeug bei der modellgestützten Arzneimittelentwicklung. Durch die Verwendung als stabiles Isotopenlabel ermöglicht sie eine präzise Messung der Venlafaxin- und Metabolitenspiegel, was für die Anpassung der Medikamentendosierung an die individuellen Bedürfnisse des Patienten unerlässlich ist und so zu personalisierten Medizinansätzen beiträgt {svg_2}.
Pharmakodynamische Studien
In der pharmakodynamischen Forschung hilft rac-O-Desmethyl Venlafaxine-D10 bei der Bewertung der Wirkung des Arzneimittels auf biologische Zielstrukturen. Es wird in Studien verwendet, die die physiologische Reaktion auf Venlafaxin messen, wie z. B. den Einfluss auf den Pupillenlichtreflex, der ein Surrogat für die noradrenerge Arzneimittelwirkung ist {svg_3}.
Präklinische Pharmakokinetikstudien
Diese markierte Verbindung wird in präklinischen Studien verwendet, um die Pharmakokinetik von Venlafaxin in Tiermodellen zu verfolgen. Solche Studien liefern vorläufige Daten zum Verhalten des Arzneimittels, die notwendig sind, bevor man mit klinischen Studien am Menschen beginnt {svg_4}.
Bioäquivalenzstudien
This compound: spielt eine Rolle bei Bioäquivalenzstudien, die die Bioverfügbarkeit verschiedener Arzneimittelformulierungen vergleichen. Sein stabiles Isotopenlabel gewährleistet eine genaue und zuverlässige Messung der Arzneimittelkonzentrationen, was den Vergleich von Generika mit ihren Originalpräparaten erleichtert {svg_5}.
Arzneimittelwechselwirkungsforschung
Die Verbindung wird verwendet, um potenzielle Arzneimittelwechselwirkungen zu untersuchen. Durch die Verfolgung, wie Venlafaxin und seine Metaboliten von anderen Medikamenten beeinflusst werden, können Forscher unerwünschte Wechselwirkungen vorhersagen und verhindern, was die Patientensicherheit gewährleistet {svg_6}.
Metabolitenidentifizierung
In Metabolitenidentifikationsstudien hilft rac-O-Desmethyl Venlafaxine-D10 beim Nachweis und der Quantifizierung von Venlafaxin-Metaboliten. Dies ist entscheidend für das Verständnis der Stoffwechselwege und potenziell aktiver oder toxischer Metaboliten des Arzneimittels {svg_7}.
Therapeutisches Drug Monitoring
Therapeutisches Drug Monitoring (TDM) verwendet This compound, um die Arzneimittelkonzentrationen innerhalb eines therapeutischen Fensters zu halten. Dies ist besonders wichtig für Arzneimittel mit engem therapeutischen Index, bei denen die Aufrechterhaltung der richtigen Konzentration für die Wirksamkeit und Sicherheit entscheidend ist {svg_8}.
Wirkmechanismus
- Role : By inhibiting the reuptake of serotonin and norepinephrine, desvenlafaxine increases their availability in the synaptic cleft. This potentiation is thought to contribute to its antidepressant effects .
- Norepinephrine Reuptake Inhibition : Additionally, desvenlafaxine inhibits NET, blocking the reuptake of norepinephrine. Elevated norepinephrine levels contribute to improved mood, energy, and focus .
Target of Action
Mode of Action
: Desvenlafaxine: Uses, Interactions, Mechanism of Action | DrugBank Online : Evidence of the Dual Mechanisms of Action of Venlafaxine
Zukünftige Richtungen
The future directions of D,L-O-Desmethyl Venlafaxine-d10 research could involve its use as a reference standard in pharmaceutical testing . It could also be used as an internal standard for quantitation of O-desmethylvenlafaxine levels in urine or isotope dilution methods by LC/MS or GC/MS for clinical toxicology, urine drug testing, or forensic analysis .
Biochemische Analyse
Biochemical Properties
D,L-O-Desmethyl Venlafaxine-d10 plays a significant role in biochemical reactions, particularly in the context of neurotransmission. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the cytochrome P450 enzyme CYP2D6, which is responsible for its metabolism. The compound also interacts with serotonin and norepinephrine transporters, influencing their activity and contributing to its antidepressant effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the activity of neurotransmitter transporters, leading to changes in neurotransmitter levels within synaptic clefts. This modulation impacts cell signaling pathways related to mood regulation and stress response .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with neurotransmitter transporters. By inhibiting the reuptake of serotonin and norepinephrine, the compound increases the availability of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and contributes to its antidepressant effects. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products may have different biological activities. Long-term exposure to the compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and neurotransmitter levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antidepressant effects by modulating neurotransmitter levels. At higher doses, it may cause toxic or adverse effects, including alterations in cardiovascular function and behavior. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its therapeutic effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme CYP2D6, which converts it into other metabolites. These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. The interactions with enzymes and cofactors in these pathways can also impact metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is transported across cell membranes by specific transporters, which influence its localization and accumulation within different tissues. These transport mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. This subcellular localization is essential for its interaction with specific biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2,10D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-SZWCYPPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


